molecular formula C5H6N4S B3284456 6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 78545-39-8

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B3284456
CAS No.: 78545-39-8
M. Wt: 154.2 g/mol
InChI Key: NBQHMFSAAZMTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 78545-39-8) is a key chemical scaffold recognized for its significant potential in medicinal chemistry and anticancer research. The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core structure is a fused heterobicyclic system known to exhibit a broad spectrum of pharmacological activities, serving as a privileged structure in drug discovery . This unsaturated ring system is essential for maintaining biological activity in various derivatives . Derivatives of this scaffold have been extensively investigated as novel tubulin inhibitors. They function by binding to the colchicine site of tubulin, effectively inhibiting tubulin polymerization, disrupting microtubule dynamics, and potently inducing cell cycle arrest at the G2/M phase, leading to antiproliferative effects in various human cancer cell lines at nanomolar concentrations . Some analogues have also been identified as potential glycogen synthase kinase-3β (GSK-3β) inhibitors, indicating a different mechanism for anticancer activity . Beyond oncology, this heterocyclic system has also shown promise in antimicrobial research . The 6-methyl variant provided here represents a fundamental building block for the synthesis and development of more complex, disubstituted triazolothiadiazine derivatives. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c1-4-2-10-5-7-6-3-9(5)8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQHMFSAAZMTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through various synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the alkylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol by substituted α-chloroacetanilides, followed by cyclization of the intermediate by phosphorus oxychloride . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Derivatives with p-chlorophenyl at C-6 (e.g., compound 113h ) demonstrated 45.44% mean growth inhibition in NCI-60 cancer cell lines, outperforming unsubstituted phenyl analogs .
  • Lipophilicity vs. Conversely, the carboxymethyl group improves solubility, critical for oral bioavailability .
  • Steric Effects : Bulky substituents like adamantyl at C-3 abolished antiviral activity, likely due to steric hindrance at target sites .

Pharmacological and Chemical Properties

Anticancer Potential

  • Compound 113h : Exhibited broad-spectrum inhibition across NCI-60 cell lines, with mechanistic studies suggesting tubulin polymerization disruption .
  • Chlorophenyl vs. Methyl : Chlorine’s electron-withdrawing effect enhances electrophilic interactions with biological targets compared to methyl .

Antimicrobial Activity

  • 3-(3-Chlorophenyl)-6-aryl derivatives : Demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, outperforming fluconazole in some cases .

Physicochemical Properties

  • LogP Values : Methyl derivatives (LogP ~1.5) exhibit moderate lipophilicity, while bromophenyl analogs (LogP ~3.2) favor CNS penetration .
  • Thermal Stability : Derivatives like 5d (mp 285–287°C) show high stability, suitable for formulation under harsh conditions .

Biological Activity

6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Chemical Name : this compound
  • CAS Number : 892690-21-0
  • Molecular Formula : C12H12N4S2
  • Molecular Weight : 276.38 g/mol

Biological Activity Overview

The biological activity of this compound includes:

  • Antitumor Activity : Several derivatives have shown significant antineoplastic effects against various cancer cell lines.
  • Antioxidant Activity : Compounds within this class exhibit notable free radical scavenging capabilities.
  • Antidiabetic Effects : Some derivatives have demonstrated the ability to lower blood glucose levels in diabetic models.
  • Antibacterial Properties : The compound exhibits efficacy against various pathogenic bacteria.

Antitumor Activity

Research has highlighted the antitumor potential of derivatives of this compound. A study conducted at the National Cancer Institute assessed the activity of these compounds against 60 cancer cell lines. The results indicated that certain derivatives inhibited cell growth significantly (up to 59.98% in leukemia cell lines) and showed promise as anticancer agents.

CompoundCell Line% Inhibition
2dCCRF-CEM (Leukemia)44.59%
2eMDA-MB-231 (Breast Cancer)Moderate
2bVarious (General)Significant

Antioxidant Activity

The antioxidant capacity of these compounds was evaluated using the DPPH free radical scavenging method. For example:

  • Compound 2d demonstrated an IC50 value of 16.97 µg/mL.
  • Compounds 2e and 2j showed IC50 values of 21.40 µg/mL and 18.78 µg/mL respectively.

Antidiabetic Activity

In vivo studies using a streptozotocin-induced diabetic rat model revealed that some derivatives effectively reduced blood glucose levels:

  • Compound 2d exhibited a blood glucose lowering activity of approximately 59.15%.

Antibacterial Activity

The antibacterial properties were assessed against four human pathogenic bacteria. Notably:

  • Compounds demonstrated significant efficacy against all tested strains.

The mechanism behind the biological activities of these compounds is still under investigation. However, studies suggest that their effects may be linked to enzyme inhibition (such as alkaline phosphatase) and modulation of apoptotic pathways in cancer cells.

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized and evaluated for their biological activities. The study concluded that modifications in the chemical structure significantly influenced their pharmacological properties .
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines indicated that specific substitutions on the thiadiazine core enhanced antitumor activity .
  • Antioxidant and Anti-diabetic Studies : Compounds were tested for both antioxidant and anti-diabetic effects in animal models with promising results indicating potential therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for 6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

The synthesis typically involves cyclocondensation of 4-amino-1,2,4-triazole-3-thiol derivatives with carbonyl-containing reagents. For example, 4-amino-5-(substituted-phenyl)-1,2,4-triazole-3-thiols react with substituted phenacyl bromides in the presence of potassium hydroxide to form the thiadiazine core . Key steps include:

  • Reagent selection : Use of NaH in toluene for intermediate pyrazole formation .
  • Purification : HPLC and elemental analysis ensure purity (>95%) .
  • Yield optimization : Adjusting reaction time (6–12 hours) and temperature (80–100°C) improves yields to 70–85% .

Q. How is the structural characterization of this compound performed?

  • Spectroscopy : 1^1H NMR (DMSO-d6d_6) identifies protons on aromatic rings (δ 7.15–8.19 ppm) and methyl groups (δ 2.47 ppm) . IR confirms C=N (1596 cm1^{-1}) and NH (3432 cm1^{-1}) stretches .
  • X-ray crystallography : Monoclinic crystal systems (space group P) with unit cell parameters (e.g., a = 4.0047 Å, b = 13.424 Å) validate bond lengths and angles .
  • Elemental analysis : Confirms stoichiometry (e.g., C11_{11}H9_{9}BrN4_4S for bromophenyl derivatives) .

Q. What are the primary physicochemical properties relevant to drug design?

  • Solubility : Poor aqueous solubility (logP ~2.5) necessitates formulation with co-solvents (e.g., DMSO) .
  • Thermal stability : Melting points range from 201–287°C, correlating with substituent electronegativity .
  • Hydrogen bonding : C–H⋯N and π–π stacking interactions influence crystal packing and stability .

Advanced Research Questions

Q. How do substituents at positions 3 and 6 modulate biological activity?

  • Position 3 : Electron-withdrawing groups (e.g., trifluoromethyl) enhance antimicrobial activity by increasing electrophilicity. For example, 3-trifluoromethyl derivatives show MIC values of 2–4 µg/mL against S. aureus .
  • Position 6 : Bulky aryl groups (e.g., 2-alkoxyphenyl) improve binding to fungal lanosterol 14α-demethylase (PDB: 3LD6), with docking scores of −9.2 kcal/mol .
  • Methodological validation : SAR studies using isosteric replacements (e.g., furan vs. thiophene) and QSAR models (R2^2 > 0.85) .

Q. How can contradictory data on antimicrobial activity be resolved?

Contradictions arise from variations in:

  • Assay conditions : Differences in agar dilution (CLSI) vs. broth microdilution methods affect MIC reproducibility .
  • Bacterial strains : Gram-positive (S. aureus) vs. Gram-negative (E. coli) susceptibility due to outer membrane permeability .
  • Solution : Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines and include positive controls (e.g., ciprofloxacin) .

Q. What strategies are effective for enhancing metabolic stability?

  • Cyclization : Introducing fused rings (e.g., chromeno-pyridine) reduces CYP450-mediated oxidation .
  • Prodrug approaches : Esterification of carboxylic acid derivatives (e.g., 7-carboxylic acid salts) improves oral bioavailability (t1/2_{1/2} > 4 hours) .
  • In vitro assays : Microsomal stability testing (human liver microsomes) identifies labile sites for modification .

Q. How does molecular docking guide target identification?

  • Target selection : Prioritize enzymes with conserved active sites (e.g., fungal 14α-demethylase) .
  • Software : AutoDock Vina with Lamarckian GA parameters (population size = 150, iterations = 10,000) .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Column chromatography is replaced with recrystallization (ethanol/water) for gram-scale batches .
  • Toxic intermediates : Replace hydrazine with safer alternatives (e.g., hydroxylamine-O-sulfonic acid) .
  • Process optimization : Continuous-flow reactors reduce reaction times by 50% and improve yield consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.